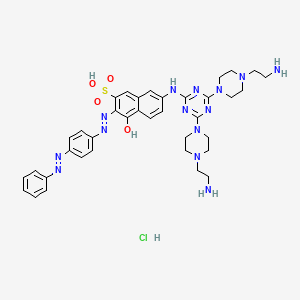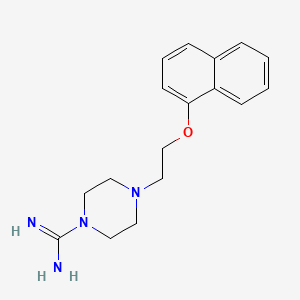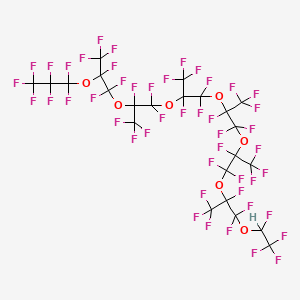
3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ether linkages and a high degree of fluorination, which imparts it with distinct chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)- involves multiple steps, typically starting with the preparation of the heptaoxatetracosane backbone. This backbone is then subjected to a series of reactions to introduce the fluorinated groups. Industrial production methods often involve the use of specialized fluorinating agents and controlled reaction conditions to ensure the desired degree of fluorination and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The ether linkages can be oxidized under specific conditions, leading to the formation of carbonyl-containing products.
Reduction: The fluorinated groups can be reduced, although this typically requires harsh conditions and specialized reagents.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the effects of fluorination on chemical reactivity and stability.
Biology: Its unique properties make it useful in the development of fluorinated biomolecules and probes.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.
Industry: It is used in the development of advanced materials, including coatings and lubricants, due to its high thermal and chemical stability
Wirkmechanismus
The mechanism of action of this compound is largely determined by its fluorinated groups and ether linkages. The fluorinated groups can interact with various molecular targets, including enzymes and receptors, altering their activity. The ether linkages provide flexibility and stability, allowing the compound to interact with a wide range of biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other highly fluorinated ethers and polyethers, such as:
3,6,9,12,15,18,21-Heptaoxatritriacontane: Similar in structure but with fewer fluorinated groups.
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol: Contains hydroxyl groups instead of fluorinated groups. These compounds share some properties with 3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)- but differ in their reactivity and applications due to the presence of different functional groups
Eigenschaften
CAS-Nummer |
59852-65-2 |
|---|---|
Molekularformel |
C23HF47O7 |
Molekulargewicht |
1282.2 g/mol |
IUPAC-Name |
1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane |
InChI |
InChI=1S/C23HF47O7/c24-1(2(25,26)27)71-18(59,60)4(30,11(39,40)41)73-20(63,64)6(32,13(45,46)47)75-22(67,68)8(34,15(51,52)53)77-23(69,70)9(35,16(54,55)56)76-21(65,66)7(33,14(48,49)50)74-19(61,62)5(31,12(42,43)44)72-17(57,58)3(28,29)10(36,37)38/h1H |
InChI-Schlüssel |
FRXPWPKRXZUZRK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


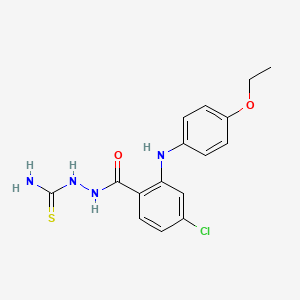

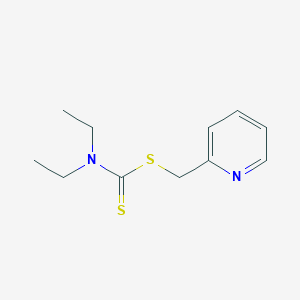
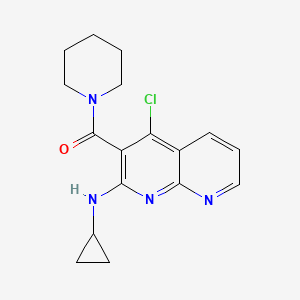
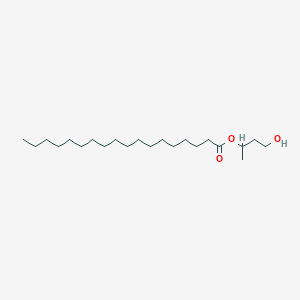
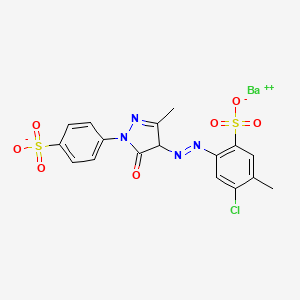
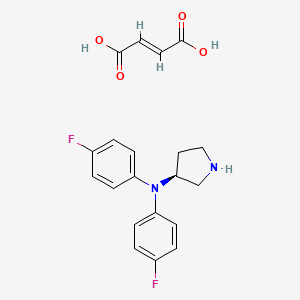



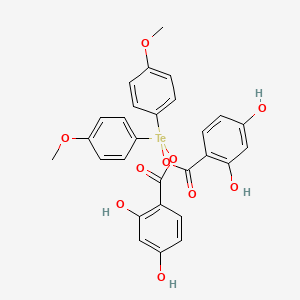
![13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12735269.png)
